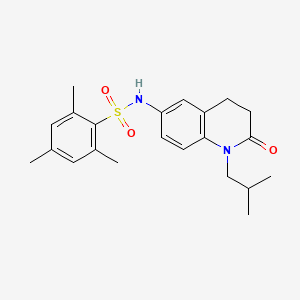

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide

Description

Properties

IUPAC Name |

2,4,6-trimethyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O3S/c1-14(2)13-24-20-8-7-19(12-18(20)6-9-21(24)25)23-28(26,27)22-16(4)10-15(3)11-17(22)5/h7-8,10-12,14,23H,6,9,13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSJXVDBCQZCFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)S(=O)(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC(C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, effects on various biological targets, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrahydroquinoline core linked to a sulfonamide group and an isobutyl substituent . Its molecular formula is with a molecular weight of 400.5 g/mol. The structure is characterized by the following key features:

| Feature | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 400.5 g/mol |

| Functional Groups | Tetrahydroquinoline, sulfonamide |

| CAS Number | 941906-71-4 |

The biological activity of this compound may involve interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : The compound could interact with receptors that regulate cellular signaling.

- Pathway Interference : It may modulate pathways associated with cell proliferation, apoptosis, and inflammation.

Antimicrobial Properties

Research indicates that sulfonamide derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to this compound showed potent efficacy against various bacterial strains. The structure–activity relationship (SAR) analysis suggests that modifications in the sulfonamide group can enhance antimicrobial potency.

Anticancer Activity

Several studies have evaluated the anticancer potential of related compounds. For instance:

- Cell Viability Assays : Compounds were tested on various cancer cell lines (e.g., MDA-MB-231 for breast cancer). Results indicated that certain derivatives exhibited IC50 values in the micromolar range, suggesting significant cytotoxic effects.

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| N-(1-isobutyl-2-oxo...) | MDA-MB-231 | 10.5 |

| Similar Sulfonamides | HeLa | 15.0 |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects have also been explored. In vitro studies showed that it could reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a possible application in treating inflammatory diseases.

Case Studies

-

Study on Antimicrobial Activity :

- A series of sulfonamide derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria.

- The results indicated that modifications to the benzene ring significantly influenced antibacterial activity.

-

Cytotoxicity Assessment :

- In a study involving B16F10 melanoma cells, treatment with N-(1-isobutyl-2-oxo...) resulted in a dose-dependent decrease in cell viability.

- The compound was found to induce apoptosis through mitochondrial pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide with related compounds:

Notes:

- *The molecular weight for the thiourea compound in appears inconsistent with its structure; likely a typographical error.

- The tetrahydroquinoline core in the target compound differentiates it from non-quinoline analogs (e.g., thiourea derivatives) in terms of planar aromaticity and binding interactions.

Key Research Findings and Functional Insights

Substituent-Driven Activity

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2,4,6-trimethylbenzenesulfonamide?

The synthesis involves a multi-step process:

Tetrahydroquinoline Core Formation : Cyclization of substituted anilines with β-keto esters under acidic conditions (e.g., polyphosphoric acid) to generate the 2-oxo-1,2,3,4-tetrahydroquinoline scaffold .

Isobutyl Substitution : Alkylation at the N1-position using isobutyl bromide in the presence of a base (e.g., K₂CO₃) in DMF at 80–90°C .

Sulfonamide Coupling : React the intermediate with 2,4,6-trimethylbenzenesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base. Purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Critical Parameters :

- Temperature control during alkylation to avoid side reactions.

- Use of anhydrous solvents to prevent hydrolysis of sulfonyl chloride.

Q. How is the compound characterized post-synthesis?

Standard analytical workflows include:

Q. What physicochemical properties influence its experimental utility?

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) but limited in aqueous buffers. Pre-formulation studies recommend using 10% DMSO in PBS for in vitro assays .

- Stability : Stable at −20°C for >6 months; susceptible to hydrolysis in alkaline conditions (pH >9).

| Property | Value/Description | Source Analogs |

|---|---|---|

| LogP | ~3.2 (predicted) | Similar quinoline-SAs |

| Melting Point | 180–185°C (decomposes) |

Advanced Research Questions

Q. How to design experiments to elucidate its mechanism of action (MoA)?

- Target Identification :

- Surface Plasmon Resonance (SPR) : Screen against kinase/phosphatase libraries (e.g., EGFR, PI3K) .

- Crystallography : Co-crystallize with putative targets (e.g., carbonic anhydrase IX) to identify binding motifs .

- Pathway Analysis :

- Transcriptomics : RNA-seq on treated cancer cells to assess apoptosis-related genes (e.g., BAX, BCL-2) .

- Western Blotting : Quantify caspase-3/9 activation .

Q. How to resolve contradictions in bioactivity data across assays?

Contradictions often arise from:

- Assay Variability : Use standardized protocols (e.g., CellTiter-Glo® for cytotoxicity; IC₅₀ normalization).

- Cellular Context : Test in isogenic cell lines (e.g., p53+/+ vs. p53−/−) to isolate genetic dependencies .

- Metabolic Stability : Compare results in hepatocyte-supplemented vs. serum-free media to account for metabolic degradation .

Q. What strategies optimize structure-activity relationships (SAR) for enhanced potency?

- Substituent Variation :

- Isobutyl vs. Ethyl : Ethyl analogs (e.g., ) show reduced logP but lower membrane penetration.

- Sulfonamide Modifications : Replace 2,4,6-trimethyl with halogenated groups (e.g., 4-F) to enhance target affinity .

- In Silico Modeling : Use molecular docking (AutoDock Vina) to predict steric/electronic effects of substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.